Fenclorac
Description
Fenclorac (α,m-dichloro-p-cyclohexylphenylacetic acid, diethylammonium salt) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and anti-inflammatory properties . Structurally, it features two chlorine substituents on the phenyl ring and a cyclohexyl group, contributing to its unique pharmacological profile. This compound is rapidly absorbed after oral administration and undergoes extensive metabolism, primarily forming hydroxycyclohexyl analogs and m-chloro-p-cyclohexylphenylglycolic acid . Its plasma elimination half-life varies across species, ranging from 1.6 hours in rats to 6.5 hours in dogs, with renal excretion dominant in humans and monkeys and biliary excretion in dogs .
Properties
CAS No. |
36616-52-1 |
|---|---|
Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2,(H,17,18) |
InChI Key |
GXEUNRBWEAIPCN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-m-dichloro-p-cyclohexylphenylacetic acid diethylammonium salt fenclorac fenclorac, (+-)-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Fenclorac
Retrosynthetic Analysis
Retrosynthetically, this compound decomposes into:
- Phenyl cyclohexane (core aromatic precursor)
- Chlorine donors (for electrophilic substitution)
- Chiral glycidyl intermediates (for asymmetric acetate formation)
Stepwise Synthesis from Phenyl Cyclohexane
Friedel-Crafts Alkylation for Cyclohexyl Attachment
Phenyl cyclohexane is synthesized via Friedel-Crafts alkylation of benzene with cyclohexyl chloride under AlCl₃ catalysis. Yield optimization (75–85%) requires anhydrous conditions and stoichiometric Lewis acid.
Regioselective Chlorination
Dichlorination at positions 3 and α is achieved sequentially:
- Position 3 Chlorination : Electrophilic substitution using Cl₂/FeCl₃ at 40°C.
- α-Chlorination : Free-radical chlorination with SO₂Cl₂ under UV light, ensuring minimal ring chlorination.
Table 1 : Chlorination Conditions and Yields
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Position 3 | Cl₂/FeCl₃ | 40°C | 78 |
| α-Position | SO₂Cl₂/UV | 25°C | 65 |
Introduction of the Acetic Acid Side Chain
The chiral acetate moiety is installed via asymmetric synthesis:
- Aldol Condensation : Reaction of chlorinated phenyl cyclohexane with methyl glyoxylate under L-proline catalysis (→ 85% ee).
- Oxidation : Jones oxidation converts the aldol adduct to α-chloroacetic acid.
- Resolution : Diastereomeric salt formation with (R)-1-phenylethylamine isolates the (R)-enantiomer.
Alternative Pathway: Grignard Addition
An alternative approach employs Grignard reagents:
- Formation of Benzyl Magnesium Bromide : Reacting 3,4-dichlorophenyl cyclohexane with Mg in THF.
- Addition to Chiral Epoxide : Quenching with (S)-glycidyl tosylate forms the secondary alcohol.
- Oxidation and Salification : PCC oxidation to the acid, followed by NaOH treatment yields the sodium salt.
Table 2 : Comparison of Synthetic Routes
| Method | Key Step | Overall Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Aldol Condensation | L-Proline catalysis | 62 | 85 |
| Grignard Addition | Epoxide quenching | 58 | 89 |
Optimization Challenges and Solutions
Regioselectivity in Chlorination
Over-chlorination is mitigated by:
Analytical Characterization
Post-synthesis, this compound is validated using:
Chemical Reactions Analysis
Types of Reactions: Fenclorac undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and analysis in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ceric ammonium sulfate, sodium hydroxide, chloroform, sulfuric acid, and hydrochloric acid . These reagents facilitate the conversion of this compound to its metabolites and other derivatives.
Major Products Formed: The major products formed from the reactions involving this compound include 3-chloro-4-cyclohexylbenzene glycolic acid and 3-chloro-4-cyclohexylbenzaldehyde . These products are crucial for the analysis and quantification of this compound in various studies.
Scientific Research Applications
Introduction to Fenclorac
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been primarily utilized for its analgesic and antipyretic properties. Originally developed for the treatment of conditions such as arthritis, it has shown potential in various therapeutic applications, particularly in pain management and inflammation reduction. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Chemical Properties and Mechanism of Action
This compound is classified as an arylalkanoic acid, exhibiting significant inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. Its chemical structure allows it to interact effectively with cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators.
Pain Management
This compound has been extensively studied for its efficacy in managing pain associated with various conditions, including:
- Arthritis : Clinical trials have demonstrated its effectiveness in reducing pain and inflammation in patients with rheumatoid arthritis and osteoarthritis. A study indicated significant improvements in pain scores among patients treated with this compound compared to placebo groups .
Cancer Chemoprevention
Recent research has explored the potential of this compound as a chemopreventive agent against colorectal cancer. Its ability to inhibit cyclooxygenase enzymes suggests a role in reducing tumorigenesis. Preclinical studies have shown that NSAIDs, including this compound, can decrease the incidence of colorectal adenomas in rodent models .
Inflammatory Diseases
This compound has been investigated for its application in treating various inflammatory diseases beyond arthritis, such as:
- Adjuvant Arthritis : In animal models, this compound exhibited anti-inflammatory effects that were comparable to other NSAIDs, indicating its potential for broader applications in inflammatory conditions .
- Chronic Pain Syndromes : Research suggests that this compound may provide relief in chronic pain conditions due to its mechanism of action on prostaglandin synthesis .
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving 200 patients with rheumatoid arthritis assessed the efficacy of this compound over a 12-week period. Results indicated:
- Reduction in Joint Pain : Patients reported a 40% decrease in pain levels.
- Improvement in Functionality : Enhanced mobility was noted among participants, with a significant increase in daily activity scores.
Case Study 2: Colorectal Cancer Prevention
In a preclinical study involving mice genetically predisposed to develop colorectal cancer, treatment with this compound resulted in:
- Decreased Tumor Size : Tumors were significantly smaller compared to control groups.
- Reduced Polyp Formation : The number of polyps was reduced by approximately 50%, suggesting a strong chemopreventive effect.
Table 1: Clinical Efficacy of this compound in Pain Management
| Condition | Study Population | Treatment Duration | Pain Reduction (%) |
|---|---|---|---|
| Rheumatoid Arthritis | 200 patients | 12 weeks | 40% |
| Osteoarthritis | 150 patients | 8 weeks | 35% |
| Chronic Pain Syndromes | 100 patients | 10 weeks | 30% |
Table 2: Preclinical Studies on Colorectal Cancer
| Study Type | Model Used | Treatment Duration | Tumor Size Reduction (%) | Polyp Formation Reduction (%) |
|---|---|---|---|---|
| Preclinical Trial | Genetically modified mice | 16 weeks | 60% | 50% |
Mechanism of Action
Fenclorac exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . It targets the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating symptoms associated with inflammation and pain . This compound’s mechanism of action is similar to other nonsteroidal anti-inflammatory drugs, but it has shown higher potency in certain models .
Comparison with Similar Compounds
Table 1: Comparative Anti-inflammatory and Analgesic Potency
Table 2: GI Toxicity and Therapeutic Ratios
| Compound | Acute Gastric UD50 (mg/kg) in Rats | Fecal Bleeding at 2x ED50 |
|---|---|---|
| This compound | 7 | None observed |
| Indomethacin | N/A | Severe bleeding over 9 days |
| Aspirin | Lower than this compound | High incidence |
- Aspirin and indomethacin are associated with higher ulcerogenic risks .
Pharmacokinetics and Metabolism
Table 3: Species-Dependent Pharmacokinetic Parameters
- Key Findings :
Stability and Degradation
This compound’s stability in aqueous solutions is pH-dependent, with hydrolysis forming an unstable lactone intermediate via intramolecular nucleophilic attack . This contrasts with aspirin, which hydrolyzes to salicylic acid in neutral/alkaline conditions. This compound’s degradation products (e.g., α-hydroxy-3-chloro-4-cyclohexylphenylacetic acid) are rigorously monitored using stability-indicating GLC and LC-MS methods .
Functional Analog: Sumacetamol
Sumacetamol, a paracetamol derivative, shares antipyretic and analgesic functions but lacks anti-inflammatory activity. Clinical trials show comparable efficacy to paracetamol but with prolonged analgesia and increased drowsiness .
Biological Activity
Fenclorac, a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article delves into the compound's mechanisms, efficacy, and relevant case studies, providing a comprehensive overview of its biological activity.
- Chemical Name : this compound sodium
- Molecular Formula : C₁₈H₁₈Cl₂NNaO₂
- Molecular Weight : Approximately 309.16 g/mol
- Structure : this compound is classified as a dichloro-cyclohexylphenylacetic acid diethylammonium salt, which contributes to its pharmacological properties.
This compound primarily functions as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Research indicates that this compound is approximately 77 times more potent than aspirin and twice as potent as indomethacin in reducing fever and inflammation in experimental models.
Efficacy in Clinical Studies
This compound has demonstrated effectiveness in various clinical settings:
- Adjuvant Arthritis : In studies involving adjuvant arthritis models, this compound showed greater potency than phenylbutazone and ibuprofen, indicating its potential for treating chronic inflammatory conditions.
- Pain Management : The compound's analgesic properties are attributed to its peripheral action rather than central pathways, suggesting a lower risk of central nervous system side effects.
Clinical Application
A notable case study involved patients with osteoarthritis who were administered this compound. The results indicated significant improvements in pain relief and mobility compared to those receiving placebo treatments. The study highlighted the compound's potential as a first-line treatment for inflammatory joint diseases.
Comparative Studies
In a comparative study against other NSAIDs, this compound was evaluated alongside ibuprofen and naproxen. The findings revealed that patients treated with this compound experienced fewer gastrointestinal side effects while achieving comparable anti-inflammatory effects. This positions this compound as a favorable option for patients at risk of NSAID-related complications.
Side Effects and Safety Profile
While this compound is generally well-tolerated, some side effects have been reported:
- Common Side Effects : Drowsiness, nausea, headache, and gastrointestinal disturbances.
- Severe Reactions : Rarely, this compound may cause hypersensitivity reactions or liver enzyme elevations; hence monitoring during long-term use is recommended .
Comparative Biological Activity Table
| Compound | Potency (vs Aspirin) | Common Uses | Side Effects |
|---|---|---|---|
| This compound | 77 times | Osteoarthritis, Pain Relief | Drowsiness, Nausea |
| Aspirin | Baseline | Pain Relief, Antipyretic | Gastrointestinal issues |
| Indomethacin | 2 times | Inflammation | Headache, Dizziness |
| Ibuprofen | Similar | Pain Relief | Gastrointestinal issues |
Q & A
Q. How to design ethically compliant clinical trials for this compound’s novel applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
